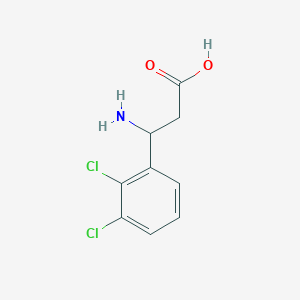

3-Amino-3-(2,3-dichlorophenyl)propanoic acid

説明

特性

IUPAC Name |

3-amino-3-(2,3-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKLESLYMHWBOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377359 | |

| Record name | 3-amino-3-(2,3-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117391-56-7 | |

| Record name | 3-amino-3-(2,3-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide on the Structure Elucidation of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid. Due to the limited availability of published experimental data for this specific isomer, this document presents a combination of established synthesis protocols for analogous compounds and predicted spectroscopic data based on well-understood principles of analytical chemistry and data from structurally related molecules.

Chemical Structure and Properties

This compound is a non-canonical β-amino acid. Its structure consists of a propanoic acid backbone with an amino group and a 2,3-dichlorophenyl group attached to the β-carbon. The presence of the dichlorinated aromatic ring and the chiral center makes it a compound of interest in medicinal chemistry, potentially as an analogue of bioactive molecules like Baclofen, a known GABA-B receptor agonist.

Basic Properties:

-

Molecular Formula: C₉H₉Cl₂NO₂

-

Molecular Weight: 234.08 g/mol

-

Appearance: Expected to be a white to off-white solid.[1]

Chemical Structure Diagram:

References

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid CAS number and properties

An In-depth Technical Guide to (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic Acid

Abstract

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a non-canonical amino acid derivative that has garnered significant interest within the scientific community. Its unique molecular architecture, characterized by a stereospecific amine on a propanoic acid backbone and a dichlorinated phenyl ring, makes it a valuable chiral building block in medicinal chemistry and pharmaceutical development. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis considerations, and key applications. We will explore its utility as a precursor in the development of novel therapeutics, particularly for neurological disorders, and discuss its role in neurotransmitter research and biochemical assays. The document concludes with essential safety, handling, and storage protocols to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a solid, white to off-white compound at room temperature.[1] The presence of the dichlorophenyl group is a key structural feature that enhances its biological activity, making it a valuable building block for synthesizing various therapeutic agents.[1] Its specific optical rotation confirms the (S)-enantiomeric configuration, a critical parameter for stereospecific interactions with biological targets.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 748128-13-4 | [1][2] |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |

| Molecular Weight | 234.08 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Synonyms | L-β-Phe(2,3-DiCl)-OH, (S)-2,3-Dichloro-β-phenylalanine | [1] |

| Optical Rotation | [a]D²⁵ = -36.0 ± 2º (C=1 in 0.5N NaOH) | [1] |

| PubChem ID | 2764208 | [1] |

| MDL Number | MFCD04113671 | [1] |

Synthesis and Chemical Reactivity

The synthesis of chiral β-amino acids like (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid typically involves multi-step organic synthesis protocols. While specific proprietary methods may vary, a generalized approach often starts with commercially available chlorinated aromatic compounds. The key challenge lies in the stereoselective introduction of the amine group to establish the desired (S)-configuration.

A conceptual synthetic pathway is outlined below. A common strategy involves the asymmetric reduction of an enamine or the use of chiral auxiliaries to guide the stereochemistry of the reaction. The final product must be purified, typically by recrystallization or chromatography, to achieve the high purity required for pharmaceutical applications.[3]

Caption: Generalized workflow for the synthesis of the target compound.

Applications in Research and Drug Development

The primary value of (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid lies in its role as a specialized building block for creating more complex molecules with specific therapeutic functions.[1] Its structural characteristics allow for modifications that can lead to improved efficacy and reduced side effects in drug candidates.[1]

Pharmaceutical and Medicinal Chemistry

This compound is a key intermediate in pharmaceutical development, particularly for drugs targeting the central nervous system.[1] Researchers have utilized it in the design of potent neuroprotective drugs and as a potential treatment for a variety of neurological disorders.[1] The dichlorophenyl moiety is critical, as it can enhance binding affinity to biological targets and improve pharmacokinetic properties compared to non-halogenated analogues.[1][4] It also shows potential for developing new anti-inflammatory and analgesic medications.[1]

Neurotransmitter Research

It is frequently used in studies related to neurotransmitter activity.[1] As an analogue of natural amino acids, it can be used to probe the mechanisms of action of neurotransmitter systems and evaluate the pharmacological profiles of potential therapeutic agents.[1]

Broader Research Applications

Beyond neuroscience, the compound has potential uses in other fields. It has been explored in material science for creating novel polymers and in the agrochemical industry for developing new herbicides.[1]

Caption: Key application areas stemming from the compound's unique structure.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 748128-13-4 was not available in the search results, data from structurally similar compounds, such as other dichlorophenyl amino acids, provides essential guidance. Users must always consult the specific SDS for the product they are handling.

-

Hazard Identification : Similar compounds are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5] The signal word is typically "Warning".[5][6]

-

Handling : Use in a well-ventilated area or outdoors.[5] Avoid breathing dust, fumes, or vapors.[6] Avoid contact with skin and eyes.[6][7] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[5] Wash hands thoroughly after handling.[5]

-

First Aid :

-

If on Skin : Wash with plenty of soap and water. If irritation occurs, seek medical advice.[5][6]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5][6]

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

-

Storage : Store in a cool, dry, and well-ventilated place.[1][6] The recommended storage temperature is between 0-8°C.[1][8] Keep the container tightly closed.[6]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Conclusion

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a highly valuable, non-proteinogenic amino acid with significant utility in scientific research and development. Its defined stereochemistry and unique dichlorophenyl substitution pattern make it an important chiral building block for synthesizing novel compounds with enhanced biological activity. Its primary applications are in pharmaceutical discovery, especially for neurological conditions, but its utility extends to broader chemical synthesis. Adherence to strict safety and handling protocols is essential when working with this compound to ensure a safe and effective research environment.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. alfachemic.com [alfachemic.com]

- 3. Buy (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. aksci.com [aksci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. chemimpex.com [chemimpex.com]

A Technical Guide to the Physicochemical Properties of Dichlorophenyl Beta-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of dichlorophenyl beta-amino acids. These non-proteinogenic amino acids are of significant interest in medicinal chemistry and drug development due to their unique structural features, which can influence peptide conformation, metabolic stability, and biological activity.[1][2] This document details key parameters, presents experimental protocols for their determination, and visualizes relevant workflows and biological pathways.

Core Physicochemical Properties

The positioning of the chloro-substituents on the phenyl ring, as well as the specific isomer of the beta-amino acid, significantly influences the molecule's electronic and steric properties. These, in turn, dictate its behavior in biological systems. Below is a summary of available data for representative dichlorophenyl amino acid derivatives.

Quantitative Data Summary

The following tables summarize key physicochemical data for various dichlorophenyl amino acid derivatives. It is important to note that many values are computationally predicted and should be confirmed experimentally.

Table 1: Computed Properties of Dichlorophenyl Amino Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Boiling Point (°C) | Density (g/cm³) |

| N-[3,4-Dichlorophenyl]-beta-alanine | C₉H₉Cl₂NO₂ | 234.08 | 3.4 | - | - |

| (S)-2-Amino-3-(2,4-dichlorophenyl)propanoic acid (L-2,4-Dichlorophenylalanine) | C₉H₉Cl₂NO₂ | 234.20 | - | 368.1 at 760mmHg | 1.45 |

| 3-Amino-3-(2,4-dichlorophenyl)propionic acid | C₉H₉Cl₂NO₂ | 234.08 | - | - | - |

| 4-Amino-1-(2,5-dichlorophenyl)pentan-2-one | C₁₁H₁₃Cl₂NO | 246.13 | 2.2 | - | - |

| 3-Amino-1-(2,4-dichlorophenyl)pentan-1-one | C₁₁H₁₃Cl₂NO | 246.13 | 2.8 | - | - |

Data sourced from PubChem and other chemical suppliers.[3][][5][6][7] Note: XLogP3 is a commonly used computational method for estimating logP.

Table 2: Experimentally Relevant Properties

| Property | General Observations for Amino Acids | Significance in Drug Development |

| Melting Point | Typically high (e.g., 200-300°C) due to strong ionic interactions in the zwitterionic form; often decompose before melting.[8] | Indicates purity and lattice energy of the solid form, affecting solubility and dissolution rate.[9] |

| Solubility | Generally soluble in water and insoluble in non-polar organic solvents.[8][10] Solubility is pH-dependent, with a minimum at the isoelectric point.[11][12] | Critical for formulation, bioavailability, and administration route. Poor solubility is a major challenge in drug development.[9][13] |

| pKa | Amino acids have at least two pKa values: ~2-2.5 for the carboxylic acid group and ~9-10 for the amino group.[14] Side chains can have additional pKa values.[14] | Determines the ionization state of the molecule at a given pH, which affects solubility, membrane permeability, and receptor binding. |

| logP / logD | A measure of lipophilicity. For ionizable molecules like amino acids, logD (distribution coefficient) is pH-dependent. | A key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A balance between hydrophilicity and lipophilicity is crucial.[15] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline standard protocols for determining the key properties of dichlorophenyl beta-amino acids.

Determination of pKa by Titration

The acid dissociation constants (pKa) are determined by monitoring the pH of an amino acid solution as it is titrated with a strong acid and a strong base.[16][17]

Principle: Amino acids are amphoteric molecules that can act as both acids and bases.[17] Titration with an acid protonates the carboxylate group, while titration with a base deprotonates the ammonium group. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.[17]

Methodology:

-

Preparation: Prepare a 0.1 M solution of the dichlorophenyl beta-amino acid in deionized water. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[18]

-

Acidic Titration:

-

Pipette a known volume (e.g., 20 mL) of the amino acid solution into a beaker.[18]

-

Measure the initial pH.

-

Add small, precise increments (e.g., 0.3 mL) of 0.1 M HCl from a burette.[18]

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue until the pH drops to approximately 1.5.[18]

-

-

Basic Titration:

-

Rinse the electrode thoroughly and use a fresh 20 mL sample of the amino acid solution.

-

Titrate with 0.1 M NaOH in a similar incremental manner until the pH reaches approximately 12.5.[18]

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate two titration curves.

-

The pKa of the carboxyl group (pKa1) is the pH at the midpoint of the first equivalence point in the acidic titration.

-

The pKa of the amino group (pKa2) is the pH at the midpoint of the equivalence point in the basic titration.

-

The isoelectric point (pI) can be calculated as the average of pKa1 and pKa2.[14]

-

Workflow Visualization:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. N-[3,4-Dichlorophenyl]-beta-alanine | C9H9Cl2NO2 | CID 600047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-1-(2,5-dichlorophenyl)pentan-2-one | C11H13Cl2NO | CID 116555944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Amino-1-(2,4-dichlorophenyl)pentan-1-one | C11H13Cl2NO | CID 81462400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Productdetails- [acrotein.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 13. microbenotes.com [microbenotes.com]

- 14. Amino Acids [hackert.cm.utexas.edu]

- 15. enamine.net [enamine.net]

- 16. scribd.com [scribd.com]

- 17. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 18. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

Biological activity of substituted β-phenylalanine derivatives

An In-Depth Technical Guide to the Biological Activity of Substituted β-Phenylalanine Derivatives

Introduction

β-Phenylalanine derivatives (β-PADs) are a class of non-proteogenic amino acids that have garnered significant attention in medicinal chemistry. Their structural similarity to natural α-amino acids allows them to be recognized by biological systems, while their modified backbone often confers greater stability against proteolytic degradation.[1][2] This unique combination of properties makes β-PADs valuable scaffolds in drug discovery, serving as core components in the development of novel therapeutic agents with a wide range of biological activities, including anticancer, enzyme inhibitory, and ion channel modulatory effects.[1][2][3] This guide provides a technical overview of the synthesis, biological evaluation, and mechanisms of action of various substituted β-phenylalanine derivatives.

Anticancer Activity

Substituted β-phenylalanine derivatives have emerged as a promising class of compounds for cancer therapy. Their structural versatility allows for the synthesis of molecules that can target various pathways involved in tumor growth, proliferation, and drug resistance.[1][4]

Mechanisms of Action and Signaling Pathways

Several key cancer-related targets have been identified for β-phenylalanine derivatives:

-

Eukaryotic Elongation Factor 2 Kinase (eEF2K) Inhibition : eEF2K is implicated in tumor resistance to chemotherapy and angiogenesis.[1] Certain β-PADs have been designed to inhibit this kinase, demonstrating anti-proliferative activity in breast cancer models.[1][5]

-

Proteasome Inhibition : The proteasome is a critical target in cancer due to its role in apoptosis. To mitigate the side effects of existing drugs like bortezomib, pseudopeptide inhibitors incorporating β-PADs have been developed. These di- and tripeptide derivatives show potent proteasome inhibition.[1]

-

Aminopeptidase N (APN/CD13) Targeting : APN is a membrane-bound enzyme often overexpressed in tumors, playing a role in invasion and metastasis. β-Phenylalanine scaffolds have been used to create compounds with potential therapeutic activity against APN.[5]

-

Overcoming Drug Resistance : Some novel Schiff base derivatives of β-phenylalanine have shown potent antiproliferative activity in both drug-sensitive (H69) and multidrug-resistant (H69AR) small cell lung cancer cell lines, suggesting they may overcome common drug resistance mechanisms.[4][5][6]

The following diagram illustrates the general approach to identifying and validating anticancer β-phenylalanine derivatives.

The diagram below shows the inhibition of key signaling targets in cancer by β-PADs.

Quantitative Data on Anticancer Activity

The following table summarizes the inhibitory concentrations of various β-phenylalanine derivatives against cancer-related targets.

| Compound ID | Target/Cell Line | Activity Type | Value | Reference |

| 10 | eEF2K | IC₅₀ | 18.7 µM | [1] |

| 11 | EGFR | IC₅₀ | 22 nM | [1] |

| 12 (Dipeptide) | Proteasome | IC₅₀ | 1 µM | [1] |

| 13 (Tripeptide) | Proteasome | IC₅₀ | 1 µM | [1] |

| 14 | Proteasome | IC₅₀ | 9 nM | [1] |

| 15 | Proteasome | IC₅₀ | 1 nM | [1] |

| 5 | A549 Cells | % Viability | ~40% at 100 µM | [4] |

| 13b | A549 Cells | % Viability | ~35% at 100 µM | [4] |

| 13b | H69AR (Resistant) | % Viability | ~50% at 100 µM | [4][5] |

Experimental Protocols

General Synthesis of Azole-Containing β-Phenylalanine Derivatives [4]

-

Core Synthesis : 3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoic acid is prepared using β-phenylalanine as the starting scaffold.

-

Hydrazide Formation : The resulting β-amino acid derivative is converted to the corresponding hydrazide.

-

Heterocycle Formation : The hydrazide serves as a key intermediate for developing structurally diverse heterocyclic derivatives, including pyrazoles, thiadiazoles, oxadiazoles, and triazoles, through reactions with appropriate reagents.

-

Schiff Base Analogues : Schiff bases are synthesized from the triazole derivatives to further enhance biological activity.

Cell Viability (MTT) Assay [4][7]

-

Cell Seeding : Human lung adenocarcinoma (A549) or small cell lung cancer (H69, H69AR) cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with the synthesized β-phenylalanine derivatives at a fixed concentration (e.g., 100 µM) for a specified duration (e.g., 24 hours). Control wells include untreated cells and cells treated with standard chemotherapeutics like doxorubicin or cisplatin.

-

MTT Addition : After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the untreated control cells.

Dipeptidyl Peptidase 4 (DPP-4) Inhibition

Beyond cancer, substituted β-phenylalanine derivatives have been explored as inhibitors of dipeptidyl peptidase 4 (DPP-4), a key target in the management of type 2 diabetes.

Mechanism of Action

DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, β-phenylalanine derivatives can prolong the action of GLP-1, leading to enhanced insulin secretion and improved glucose control. A series of novel benzyl-substituted (S)-phenylalanine derivatives have demonstrated potent and selective DPP-4 inhibition.[8]

The diagram below illustrates the role of β-PADs as DPP-4 inhibitors.

Quantitative Data on DPP-4 Inhibition

A series of benzyl-substituted (S)-phenylalanine derivatives showed potent DPP-4 inhibition, with many surpassing the activity of the marketed drug sitagliptin.[8]

| Compound ID | Target | Activity Type | Value | Notes |

| Series 6 | DPP-4 | IC₅₀ | 3.79 – 25.52 nM | Superior to sitagliptin |

| 6g | DPP-4 | IC₅₀ | 3.79 nM | Highly selective over DPP-7, DPP-8, and DPP-9 |

Experimental Protocols

DPP-4 Inhibition Assay [8]

-

Reaction Mixture : The assay is typically performed in a 96-well plate containing purified recombinant human DPP-4 enzyme, a buffer solution, and the test compound (β-phenylalanine derivative) at various concentrations.

-

Substrate Addition : The reaction is initiated by adding a fluorogenic substrate, such as Gly-Pro-AMC.

-

Incubation : The mixture is incubated at a controlled temperature (e.g., 37°C).

-

Fluorescence Measurement : The enzymatic cleavage of the substrate releases a fluorescent product (AMC), and the increase in fluorescence is monitored over time using a fluorescence plate reader.

-

IC₅₀ Calculation : The rate of reaction is determined for each compound concentration. The IC₅₀ value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Oral Glucose Tolerance Test (OGTT) in Rats [8]

-

Animal Model : Normal Sprague Dawley rats are used for the in vivo evaluation.

-

Fasting : The animals are fasted overnight prior to the experiment.

-

Compound Administration : The test compound (e.g., derivative 6g) is administered orally at different doses.

-

Glucose Challenge : After a set period (e.g., 30 minutes), a glucose solution is administered orally to all animals.

-

Blood Sampling : Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Glucose Measurement : Blood glucose levels are measured using a glucometer. The data is used to plot a glucose excursion curve, and the area under the curve (AUC) is calculated to assess the compound's efficacy in improving glucose tolerance.

Other Biological Activities

-

TRPM8 Channel Modulation : Phenylalanine-derived β-lactams have been identified as potent antagonists of the TRPM8 channel, a cold-sensing ion channel implicated in pain and cancer. The (3R,4R)-diastereoisomer of one such derivative was found to be the most potent, with an IC₅₀ value of 50 nM.[9]

-

Fluorinated Phenylalanine Derivatives : The incorporation of fluorine into the phenylalanine structure can enhance protein stability and alter enzymatic activity. These derivatives are used as tools to study enzyme-substrate complexes and have applications as therapeutic agents.[10]

Conclusion and Future Perspectives

Substituted β-phenylalanine derivatives represent a highly versatile and robust scaffold in modern drug discovery. Their inherent stability and capacity for diverse chemical modification have enabled the development of potent and selective modulators for a range of biological targets. The promising results in anticancer and antidiabetic research highlight the significant therapeutic potential of this compound class. Future work will likely focus on optimizing pharmacokinetic properties, exploring novel substitutions to target other disease pathways, and advancing lead candidates into clinical development. The use of biocatalysis and green chemistry methods for synthesis is also an emerging area of interest for sustainable industrial production.[1][3]

References

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

Potential Therapeutic Targets of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a synthetic amino acid derivative with significant potential in pharmaceutical research and development, particularly in the domain of neuroscience.[1] While direct pharmacological data for this specific compound is limited in publicly available literature, its close structural resemblance to Baclofen, a potent and clinically utilized agonist of the Gamma-Aminobutyric Acid (GABA) type B receptor (GABA-B), strongly suggests that its primary therapeutic target is the GABA-B receptor. This guide synthesizes the available information on structurally similar compounds and outlines the presumed mechanism of action, potential therapeutic applications, and the experimental methodologies required to validate these hypotheses. The central premise of this document is that this compound acts as a GABA-B receptor agonist, and the subsequent information is presented through this lens.

Introduction: The GABA-B Receptor as a Therapeutic Target

The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates the slow and prolonged inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system (CNS).[2] Activation of GABA-B receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability.[3] This is achieved through the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[2]

Due to their role in dampening neuronal activity, GABA-B receptors are a critical target for therapeutic intervention in a variety of neurological and psychiatric disorders.[4] Agonists of the GABA-B receptor, such as Baclofen, are established treatments for conditions characterized by neuronal hyperexcitability, including muscle spasticity.[4] The structural features of this compound, particularly the presence of a dichlorophenyl ring attached to a GABA backbone, suggest a high probability of interaction with the GABA-B receptor.[1]

Presumed Mechanism of Action of this compound

Based on its structural similarity to Baclofen, this compound is hypothesized to function as a direct agonist at the GABA-B receptor. The proposed signaling pathway is as follows:

Caption: Hypothesized signaling pathway of this compound.

Quantitative Data for Structurally Related GABA-B Receptor Agonists

To provide a framework for the potential potency of this compound, the following table summarizes quantitative data for Baclofen and other relevant GABA-B receptor agonists. It is anticipated that experimental validation of the subject compound would yield values within a comparable range.

| Compound | Assay Type | Target | Species | Ki (nM) | EC50 (nM) | Reference |

| (-)-Baclofen | Radioligand Binding (--INVALID-LINK---baclofen) | GABA-B Receptor | Rat Kidney | 24.6 (Kd) | - | [5] |

| Racemic Baclofen | Radioligand Binding ([3H]GABA) | GABA-B Receptor | Rat Brain | 6000 | - | [4] |

| Baclofen | Functional Assay (Dopamine neuron firing) | GABA-B Receptor | Rat Midbrain Slices | - | 270 | [6] |

| Lesogaberan | Radioligand Binding ([3H]GABA) | GABA-B Receptor | Rat Brain | 5.1 | - | [4] |

| Lesogaberan | Functional Assay | Human recombinant GABA-B Receptor | - | - | 8.6 | [4] |

Experimental Protocols for Target Validation and Characterization

To empirically determine the therapeutic targets and mechanism of action of this compound, a series of in vitro and electrophysiological assays are required. The following protocols are standard methodologies for characterizing GABA-B receptor agonists.

Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of the test compound for the GABA-B receptor.

Objective: To quantify the displacement of a radiolabeled ligand from the GABA-B receptor by this compound.

Materials:

-

Test compound: this compound

-

Radioligand: --INVALID-LINK---Baclofen or [3H]GABA

-

Membrane preparation: Rat brain cortical membranes or cells expressing recombinant human GABA-B receptors

-

Assay buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

-

Non-specific binding control: Unlabeled GABA (1 mM)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the membrane preparation, radioligand, and either the test compound, buffer (for total binding), or unlabeled GABA (for non-specific binding).

-

Incubate at room temperature for 60 minutes.

-

Rapidly filter the reaction mixture through glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

[35S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor upon agonist binding.

Objective: To determine the potency (EC50) and efficacy of this compound in activating G-protein signaling downstream of the GABA-B receptor.

Materials:

-

Test compound: this compound

-

[35S]GTPγS

-

Membrane preparation: Rat brain cortical membranes or cells expressing recombinant human GABA-B receptors

-

GDP

-

Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

-

Basal control: Buffer only

-

Stimulated control: GABA

Procedure:

-

Prepare serial dilutions of this compound.

-

Pre-incubate the membrane preparation with GDP.

-

Add the test compound or control to the membranes.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for 30 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Plot the concentration-response curve and determine the EC50 and maximal efficacy.[7]

Electrophysiology: Whole-Cell Patch-Clamp

This technique directly measures the effect of the test compound on ion channel activity in individual neurons.

Objective: To characterize the functional consequences of GABA-B receptor activation by this compound on neuronal membrane potential and ion currents.

Materials:

-

Test compound: this compound

-

Cultured neurons or acute brain slices

-

Patch-clamp rig with amplifier and data acquisition system

-

Glass micropipettes

-

Extracellular and intracellular recording solutions

Procedure:

-

Prepare a cultured neuron or an acute brain slice for recording.

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

Record baseline membrane potential and ion channel activity.

-

Perfuse the cell with a solution containing this compound at various concentrations.

-

Measure changes in membrane potential (hyperpolarization) and the activation of potassium currents or inhibition of calcium currents.

-

Wash out the compound to observe the reversibility of the effect.

-

The effects of the compound can be blocked by a selective GABA-B receptor antagonist to confirm the mechanism of action.[8]

Caption: Workflow for a whole-cell patch-clamp experiment.

Potential Therapeutic Indications

Given the established roles of GABA-B receptor agonists, this compound, if confirmed as an agonist, could have therapeutic potential in a range of disorders, including:

-

Spasticity: As a muscle relaxant for conditions such as multiple sclerosis and spinal cord injury.

-

Pain: For the management of neuropathic pain.

-

Anxiety Disorders: By reducing neuronal hyperexcitability in relevant brain circuits.

-

Addiction: To modulate reward pathways and reduce cravings.

-

Gastroesophageal Reflux Disease (GERD): By reducing transient lower esophageal sphincter relaxations.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is not yet widely published, its strong structural analogy to Baclofen provides a solid foundation for the hypothesis that it is a GABA-B receptor agonist. The information and protocols presented in this guide offer a comprehensive framework for the systematic investigation of this compound. Elucidating its pharmacological profile through the described experimental approaches will be crucial in determining its potential as a novel therapeutic agent for a variety of neurological and other disorders. Further research is warranted to validate these potential therapeutic applications and to fully characterize the safety and efficacy of this promising compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Frontiers | Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor [frontiersin.org]

- 3. A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Baclofen binding sites in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-3-(2,3-dichlorophenyl)propanoic Acid: An Evaluation of its Potential as a GABA Analog

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-amino-3-(2,3-dichlorophenyl)propanoic acid as a potential Gamma-Aminobutyric Acid (GABA) analog. While this specific compound is recognized as a valuable building block in the development of therapeutics for neurological disorders, direct evidence of its activity as a GABA analog is not present in the current scientific literature. However, research on the structurally similar compound, 3-amino-3-(4-chlorophenyl)propanoic acid, has demonstrated weak antagonist activity at the GABAB receptor. This guide will leverage data from this analog to infer potential properties and guide future research into the GABAergic activity of this compound.

Introduction

This compound is a synthetic amino acid derivative that has garnered interest in the pharmaceutical industry for its potential applications in treating a range of neurological conditions.[1] Its chemical structure, featuring a dichlorinated phenyl ring, suggests that it may interact with various central nervous system targets. While its role as a potential neuroprotective, anti-inflammatory, and analgesic agent has been suggested, its specific mechanism of action, particularly in relation to the GABAergic system, remains largely unexplored.[1]

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are well-established targets for a variety of drugs, including anxiolytics, sedatives, and anticonvulsants.[2][3] Therefore, identifying novel compounds that modulate GABAergic signaling is of significant therapeutic interest.

This guide will synthesize the available information on this compound and its analogs to provide a framework for its investigation as a potential GABA analog.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C9H9Cl2NO2 | [4] |

| Molecular Weight | 234.08 g/mol | [4] |

| CAS Number | 117391-56-7 | [4] |

| Appearance | White to off-white solid | [1] |

Evidence for GABAergic Activity: A Focus on Analogs

Direct experimental data on the interaction of this compound with GABA receptors is currently unavailable. However, a study on the closely related monochlorinated analog, 3-amino-3-(4-chlorophenyl)propanoic acid , has shown that it acts as a weak, specific antagonist at the GABAB receptor.

Quantitative Data for 3-Amino-3-(4-chlorophenyl)propanoic acid

The antagonist activity of 3-amino-3-(4-chlorophenyl)propanoic acid at the GABAB receptor is summarized in Table 2.

| Parameter | Value |

| pA2 | 3.5 |

The pA2 value is a measure of the potency of an antagonist. A lower pA2 value, such as the 3.5 reported for 3-amino-3-(4-chlorophenyl)propanoic acid, indicates relatively weak antagonist activity.

Proposed Signaling Pathway

Based on the data from its 4-chloro analog, it is hypothesized that if this compound interacts with the GABAergic system, it may act as a GABAB receptor antagonist. The signaling pathway for a GABAB receptor antagonist is depicted below.

Caption: Hypothetical mechanism of this compound as a GABAB receptor antagonist.

Experimental Protocols

To definitively determine the GABAergic activity of this compound, a series of in vitro and in vivo experiments are necessary. The following are proposed experimental workflows based on standard pharmacological practices.

Synthesis of this compound

A general synthetic route for similar compounds involves the reaction of a substituted benzaldehyde with malonic acid and an ammonia source. A potential workflow is outlined below.

Caption: A potential synthetic workflow for this compound.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining if a compound binds to a specific receptor and for quantifying its affinity.

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiology Studies

Electrophysiological techniques, such as patch-clamp recordings from neurons or cells expressing GABA receptors, can determine the functional effect of the compound (agonist, antagonist, or modulator).

Discussion and Future Directions

The available evidence, primarily from the analog 3-amino-3-(4-chlorophenyl)propanoic acid, suggests that if this compound interacts with the GABAergic system, it is more likely to be a weak GABAB receptor antagonist rather than a potent GABA analog. The dichloro substitution on the phenyl ring could potentially alter the binding affinity and efficacy compared to the monochloro analog, and this warrants direct investigation.

It is also important to consider that some phenyl-substituted amino acids have been reported to interact with glutamate receptors. For instance, a 3,5-dichlorophenyl substituted propanoic acid derivative has been noted to act as a glutamate receptor antagonist. Therefore, future studies should also investigate the activity of this compound at glutamate receptors to build a complete pharmacological profile.

Conclusion

While this compound is a compound of interest for neurological drug discovery, there is currently no direct evidence to support its classification as a GABA analog. The weak GABAB receptor antagonism of its 4-chloro analog provides a starting point for investigation, but dedicated studies are required to elucidate the true pharmacological properties of the 2,3-dichloro isomer. Researchers are encouraged to perform comprehensive in vitro and in vivo studies, including binding assays, functional assays, and behavioral models, to determine its mechanism of action and therapeutic potential.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a halogenated amino acid derivative of significant interest in pharmaceutical research and development, particularly in the exploration of novel therapeutics for neurological disorders. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for formulation development, bioavailability, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the solubility and stability of this compound. In the absence of extensive direct experimental data for this specific isomer, this guide integrates information from closely related analogs, predictive models, and established experimental protocols to offer a robust scientific resource. Detailed methodologies for determining solubility and stability are presented, alongside visualizations of relevant experimental workflows and a potential signaling pathway.

Introduction

This compound belongs to a class of compounds known as γ-aminobutyric acid (GABA) analogs. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are investigated for their potential to modulate GABAergic signaling, which plays a crucial role in regulating neuronal excitability.[1][2] The substitution of chlorine atoms on the phenyl ring can significantly influence the compound's lipophilicity, pKa, and ultimately its solubility and stability, which are critical parameters impacting its pharmacokinetic and pharmacodynamic profile. This guide aims to provide a detailed examination of these properties to aid researchers in their drug development efforts.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₉Cl₂NO₂ | Public Databases |

| Molecular Weight | 234.08 g/mol | Public Databases |

| Appearance | White to off-white solid (Predicted) | Analogy to isomers |

| pKa (Predicted) | ~4.0 (acidic), ~9.5 (basic) | Predictive Models |

| LogP (Predicted) | ~1.5 - 2.5 | Predictive Models |

Solubility Profile

The solubility of an API is a critical factor influencing its absorption and bioavailability. The presence of both an acidic carboxylic acid group and a basic amino group means the solubility of this compound is expected to be highly pH-dependent.

Predicted Aqueous Solubility

-

Acidic pH (pH < 2): The amino group will be protonated (-NH3+), and the carboxylic acid will be largely protonated (-COOH). The molecule will carry a net positive charge, and its solubility is expected to be enhanced.

-

Isoelectric Point (pI) (pH ~ 6-7): The molecule will exist predominantly as a zwitterion (-NH3+ and -COO-). At the isoelectric point, the net charge is zero, and aqueous solubility is typically at its minimum.

-

Basic pH (pH > 10): The carboxylic acid group will be deprotonated (-COO-), and the amino group will be largely deprotonated (-NH2). The molecule will carry a net negative charge, leading to increased aqueous solubility.

Predicted Solubility in Organic Solvents

The dichlorophenyl group imparts significant lipophilicity to the molecule. Therefore, this compound is expected to exhibit moderate to good solubility in polar organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Highly polar aprotic solvent. |

| Acetonitrile | Sparingly Soluble | Polar aprotic solvent with lower polarity than DMSO. |

| Dichloromethane | Slightly Soluble | Non-polar solvent. |

| Hexane | Insoluble | Non-polar solvent. |

Stability Profile

The chemical stability of an API is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods.[5][6][7]

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions:

-

Hydrolysis: The amide-like linkage in the amino acid structure is generally stable, but the carboxylic acid and amino groups can be involved in reactions. Under extreme pH and temperature, degradation could occur, although it's less common for the core structure.

-

Oxidation: The amino group is susceptible to oxidation, which could lead to the formation of various degradation products.

-

Photodegradation: Aromatic systems can be susceptible to photodegradation. The presence of chlorine atoms may influence the photolytic stability.

-

Thermal Degradation: At elevated temperatures, decarboxylation or other degradation pathways may be initiated.

Recommended Storage Conditions

Based on the predicted stability profile and information for similar compounds, the following storage conditions are recommended:

-

Temperature: 2-8°C

-

Light: Protect from light.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of solubility and stability. The following sections outline standard methodologies.

Solubility Determination

This high-throughput method is suitable for early-stage drug discovery to rapidly assess solubility.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the stock solution in a 96-well plate using DMSO.

-

Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with shaking.

-

Detection of Precipitation: Measure the turbidity of each well using a nephelometer or by visual inspection. The highest concentration that does not show precipitation is determined as the kinetic solubility.

This method determines the equilibrium solubility, which is a more accurate representation of the true solubility.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Thermodynamic Solubility Experimental Workflow.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Expose the stock solution to a variety of stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution at 60°C for 48 hours.

-

Photodegradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Caption: Forced Degradation Study Workflow.

Potential Signaling Pathway

As a GABA analog, this compound is likely to interact with GABA receptors. The primary inhibitory effects of GABA in the central nervous system are mediated through two main types of receptors: GABA-A and GABA-B receptors.[8][9][10][11]

-

GABA-A Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions (Cl-) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.[12]

-

GABA-B Receptors: These are G-protein coupled receptors. Their activation leads to a cascade of intracellular events that can result in the opening of potassium channels (K+) and the closing of calcium channels (Ca2+). The efflux of K+ and the reduced influx of Ca2+ also lead to hyperpolarization and reduced neurotransmitter release, respectively, contributing to neuronal inhibition.[13][14]

Caption: Simplified GABAergic Synaptic Transmission.

Conclusion

While specific experimental data for this compound remains limited in the public domain, this technical guide provides a comprehensive framework for understanding its likely solubility and stability characteristics. By leveraging data from analogous compounds, employing predictive computational models, and adhering to established experimental protocols, researchers can effectively navigate the challenges of formulation and development. The methodologies and workflows presented herein offer a clear path for generating the necessary data to support the progression of this and other novel drug candidates. Further experimental investigation is crucial to definitively characterize the physicochemical properties of this compound and unlock its full therapeutic potential.

References

- 1. GABA - Wikipedia [en.wikipedia.org]

- 2. GABA receptor agonist - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]

- 5. biopharminternational.com [biopharminternational.com]

- 6. longdom.org [longdom.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid: A Technical Overview for Drug Discovery Professionals

Introduction: 3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a substituted β-phenylalanine derivative. This class of compounds is of significant interest to the pharmaceutical and medicinal chemistry sectors due to their role as versatile building blocks in the synthesis of bioactive molecules. Notably, they are precursors to compounds targeting neurological disorders. The incorporation of a dichlorophenyl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold in drug design and development. This guide provides a summary of the available spectroscopic data for a closely related analog, a general synthetic protocol, and a conceptual workflow for its application in drug discovery.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Analog-Based)

NMR spectroscopy is crucial for elucidating the molecular structure. The following tables summarize the ¹H and ¹³C NMR data for the analog, 3-Amino-3-(4-chlorophenyl)propanoic acid.

Table 1: ¹H NMR Spectral Data of 3-Amino-3-(4-chlorophenyl)propanoic acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | d | 2H | Aromatic (ortho to Cl) |

| ~7.2 | d | 2H | Aromatic (meta to Cl) |

| ~4.2 | t | 1H | CH-NH₂ |

| ~2.7 | d | 2H | CH₂-COOH |

Table 2: ¹³C NMR Spectral Data of 3-Amino-3-(4-chlorophenyl)propanoic acid

| Chemical Shift (ppm) | Assignment |

| ~175 | COOH |

| ~140 | Aromatic (C-Cl) |

| ~132 | Aromatic (quaternary) |

| ~129 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| ~52 | CH-NH₂ |

| ~42 | CH₂-COOH |

Note: The spectral data presented is for 3-Amino-3-(4-chlorophenyl)propanoic acid and is intended to serve as a reference. Actual chemical shifts for this compound will vary due to the different electronic environment created by the 2,3-dichloro substitution pattern.

Mass Spectrometry (MS) Data (Analog-Based)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data of 3-Amino-3-(4-chlorophenyl)propanoic acid

| m/z | Interpretation |

| 199.0 | [M]+ (Molecular Ion for C₉H₁₀ClNO₂) |

| 182.0 | [M-NH₃]+ |

| 154.0 | [M-COOH]+ |

| 138.0 | [C₈H₇Cl]+ |

Infrared (IR) Spectroscopy Data (Analog-Based)

Infrared spectroscopy is used to identify the functional groups present in a molecule. The following are characteristic absorption bands expected for the propanoic acid core, based on the spectrum of 3-(4-Chlorophenyl)propanoic acid.

Table 4: Predicted IR Absorption Bands for the Propanoic Acid Core

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3300-2500 | O-H stretch (broad) | Carboxylic Acid |

| 3400-3200 | N-H stretch | Amine |

| ~3000 | C-H stretch | Aromatic/Aliphatic |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1100 | C-Cl stretch | Aryl Halide |

Experimental Protocols

General Synthesis of 3-Amino-3-arylpropanoic Acids

A common method for the synthesis of 3-amino-3-arylpropanoic acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde, malonic acid, and ammonium acetate in a suitable solvent, typically ethanol.

Reaction Scheme: Ar-CHO + CH₂(COOH)₂ + NH₄OAc → Ar-CH(NH₂)CH₂COOH + H₂O + CO₂

Procedure:

-

An aromatic aldehyde (1 equivalent), malonic acid (1-1.2 equivalents), and ammonium acetate (1.5-2 equivalents) are suspended in ethanol.

-

The reaction mixture is heated to reflux for several hours (typically 6-8 hours).

-

Upon cooling, the product often precipitates from the reaction mixture.

-

The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol or water.

General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for protons).

-

Mass Spectrometry: Mass spectra are typically obtained using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) after derivatization.

-

IR Spectroscopy: IR spectra are commonly recorded using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.

Visualization of Application in Drug Discovery

The following diagram illustrates a generalized workflow for the utilization of a novel building block like this compound in a drug discovery pipeline.

Caption: A generalized workflow for drug discovery, starting from a novel chemical building block.

This technical guide provides a foundational understanding of the spectroscopic characteristics and synthetic considerations for this compound, leveraging data from a close structural analog. The provided workflow illustrates its potential application in the broader context of pharmaceutical research and development. It is recommended that researchers generate experimental data for the specific compound of interest to ensure accuracy in their studies.

Navigating the Landscape of 3-Amino-3-(2,3-dichlorophenyl)propanoic Acid: A Technical Guide to Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and material safety data sheet (MSDS) information for 3-Amino-3-(2,3-dichlorophenyl)propanoic acid. Designed for professionals in research and drug development, this document synthesizes critical data to ensure safe and effective utilization of this compound in a laboratory setting.

Core Compound Information

This compound, with the CAS number 117391-56-7, is a substituted amino acid derivative.[1][2][3] Its structure, featuring a dichlorophenyl group, makes it a compound of interest for researchers in medicinal chemistry and pharmaceutical development.[4][5][6] It is primarily utilized for research purposes and is not intended for diagnostic or therapeutic use in humans.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 117391-56-7 | [1][2][3] |

| Molecular Formula | C9H9Cl2NO2 | [1][2][3][7][8] |

| Molecular Weight | 234.08 g/mol | [1][2][3][7][8] |

| Appearance | White crystalline powder | [4] |

Safety and Handling

Hazard Identification and Precautionary Statements

Based on data for analogous compounds, this compound should be treated as a hazardous substance. The primary hazards identified for similar compounds include:

-

Serious Eye Irritation (Category 2A) / Serious Eye Damage (Category 1) [7][9]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system [7][9]

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement |

| H315 | Causes skin irritation.[7][9] |

| H318 / H319 | Causes serious eye damage / Causes serious eye irritation.[7][9] |

| H335 | May cause respiratory irritation.[7][9] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[9] |

| P264 | Wash skin thoroughly after handling.[9] |

| P271 | Use only outdoors or in a well-ventilated area.[9] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[9] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[9] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[9] |

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following PPE and engineering controls are mandatory when handling this compound:

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.[1]

-

Eye/Face Protection: Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[1][10]

-

Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact.[1][9]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

First-Aid Measures

In the event of exposure, immediate action is necessary.

Table 3: First-Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9] |

| Ingestion | Clean mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][9] |

Toxicological and Ecological Information

Detailed toxicological and ecological studies for this compound are not extensively documented in publicly available sources. However, based on the hazard classifications of similar compounds, it is presumed to be toxic if inhaled, ingested, or absorbed through the skin.[4] The ecotoxicity of this compound has not been fully investigated, and it should be handled in a manner that prevents its release into the environment.[9]

Experimental Protocols and Applications

While specific, detailed experimental protocols for this compound are proprietary and not widely published, its structural analogs are utilized in various research applications. This compound serves as a valuable building block in organic synthesis and medicinal chemistry.[4][5]

General Synthetic Approach

The synthesis of 3-amino-3-arylpropanoic acids can often be achieved through a one-pot reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia.[11]

Potential Research Applications

This class of compounds is of significant interest in drug discovery, particularly for neurological disorders.[4] The presence of the dichlorophenyl group can enhance biological activity and interactions with biological targets.[5][6] Research applications may include:

-

Neurotransmitter System Modulation: Acting as antagonists or modulators of glutamate receptors or other neurotransmitter systems.[8]

-

Development of Novel Therapeutics: Serving as a scaffold for the synthesis of new potential drugs for neuroprotection, anti-inflammatory, or analgesic applications.[4]

-

Biochemical Probes: Use in biochemical assays to investigate enzyme function or cellular pathways.[4][6]

Conclusion

This compound is a specialized chemical for research and development with potential applications in medicinal chemistry. Due to its hazardous nature, strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential. This guide provides a foundational understanding of the safety and handling of this compound to support its responsible use in advancing scientific discovery. Researchers should always consult the most up-to-date Safety Data Sheet from their supplier before commencing any work.

References

- 1. fishersci.com [fishersci.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. aksci.com [aksci.com]

- 8. Buy (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid [smolecule.com]

- 9. aksci.com [aksci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Amino-3-(2,3-dichlorophenyl)propanoic acid in Medicinal Chemistry

Introduction: The Emergence of Aryl-Substituted β-Amino Acids in Drug Discovery

In the landscape of medicinal chemistry, β-amino acids and their derivatives represent a class of compounds with immense therapeutic potential. Their structural variance from their α-amino acid counterparts confers unique pharmacological properties, including enhanced metabolic stability and the ability to form novel secondary structures in peptides.[1][2] Among these, aryl-substituted β-amino acids are of particular interest due to their capacity to interact with a range of biological targets. This guide provides a comprehensive technical overview of a specific, albeit less-explored, member of this family: 3-Amino-3-(2,3-dichlorophenyl)propanoic acid.

While its 2,4-dichloro and 3,4-dichloro isomers have garnered more attention, the 2,3-dichloro substitution pattern offers a unique electronic and steric profile that warrants dedicated investigation. This document will serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential applications, and the experimental methodologies required to unlock its therapeutic promise. We will delve into established synthetic routes for analogous compounds to propose a robust protocol for its preparation and explore its potential as a modulator of neurotransmitter systems, particularly as a GABA analogue.

Physicochemical Properties and Structural Attributes

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. For this compound, these properties dictate its solubility, membrane permeability, and potential for formulation.

| Property | Value | Source |

| CAS Number | 117391-56-7 | [3] |

| Molecular Formula | C₉H₉Cl₂NO₂ | [4] |

| Molecular Weight | 234.08 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Chirality | Exists as (S) and (R) enantiomers | [4] |

| Storage Conditions | 0-8°C | [4] |

The presence of the dichlorophenyl group is a key structural feature, enhancing the molecule's lipophilicity and potential for specific interactions with biological targets.[4] The chlorine atoms at the 2 and 3 positions of the phenyl ring create a distinct electronic distribution compared to other isomers, which can significantly influence its binding affinity and pharmacological activity.

Synthesis of this compound: A Proposed Methodology

While specific, detailed synthetic procedures for this compound are not extensively documented in peer-reviewed literature, a robust synthesis can be designed by adapting established methods for analogous aryl-substituted β-amino acids. The Rodionov reaction, a one-pot condensation of an aldehyde, malonic acid, and ammonia or an amine in an alcoholic solvent, stands out as a highly effective and straightforward approach.[5][6][7]

The proposed synthesis involves the reaction of 2,3-dichlorobenzaldehyde with malonic acid and ammonium acetate in a suitable solvent, such as ethanol. This reaction proceeds through a series of intermediates, ultimately yielding the desired β-amino acid.[6]

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Rodionov Reaction

Objective: To synthesize this compound.

Materials:

-

2,3-Dichlorobenzaldehyde

-

Malonic Acid

-

Ammonium Acetate

-

Ethanol (absolute)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dichlorobenzaldehyde (1 equivalent), malonic acid (1.05 equivalents), and ammonium acetate (1.2 equivalents).

-

Solvent Addition: Add absolute ethanol to the flask to achieve a suitable concentration (e.g., 2 M with respect to the aldehyde).

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.

-

Workup:

-

Allow the reaction mixture to cool to room temperature. A precipitate of the crude product may form.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

To isolate any dissolved product, concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Dissolve the crude product in a minimal amount of hot water or ethanol.

-

Adjust the pH to the isoelectric point (typically around pH 7) with a dilute acid or base to induce precipitation.

-

Cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Applications in Medicinal Chemistry

The structural similarity of this compound to known pharmacologically active compounds suggests several promising avenues for its application in medicinal chemistry.

GABA Analogue and Neurological Disorders

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[8] GABA analogues, such as baclofen (β-(4-chlorophenyl)-GABA), are used to treat conditions like spasticity.[8][9] The aryl-substituted propanoic acid backbone of the title compound makes it a potential GABA analogue. The 2,3-dichloro substitution may offer a unique pharmacological profile at GABA receptors (GABAₐ and GABAₑ).[10] This suggests its potential for development as a therapeutic agent for neurological disorders such as epilepsy, anxiety, and neuropathic pain.[9]

Building Block for Novel Therapeutics

Beyond its potential intrinsic activity, this compound is a valuable chiral building block for the synthesis of more complex molecules.[4] Its amino and carboxylic acid functionalities allow for its incorporation into peptide-based drugs or as a scaffold for the development of small molecule inhibitors targeting a variety of enzymes and receptors. The dichlorophenyl moiety can serve as a key pharmacophore for enhancing binding affinity and modulating drug-like properties.

Hypothetical In Vitro Assay: GABAₐ Receptor Binding

To investigate the potential of this compound as a GABA analogue, a competitive radioligand binding assay for the GABAₐ receptor can be employed. This assay measures the ability of the compound to displace a known radiolabeled ligand from the receptor, thereby determining its binding affinity.

Experimental Workflow: GABAₐ Receptor Binding Assay

Caption: Workflow for a hypothetical GABAₐ receptor binding assay.

Detailed Protocol: GABAₐ Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the GABAₐ receptor.

Materials:

-

Rat brain membranes (prepared according to established protocols)[11]

-

[³H]Muscimol (radioligand)

-

GABA (for non-specific binding determination)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In microcentrifuge tubes, prepare the following in triplicate:

-

Total Binding: Rat brain membranes, [³H]Muscimol, and binding buffer.

-

Non-specific Binding: Rat brain membranes, [³H]Muscimol, excess unlabeled GABA, and binding buffer.

-

Test Compound: Rat brain membranes, [³H]Muscimol, varying concentrations of this compound, and binding buffer.

-

-

Incubation: Incubate the tubes at 4°C for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the test compound.

-